LONG R3 IGF-I RECOMBINANT ANALOG
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Overview
Description
LONG R3 IGF-I RECOMBINANT ANALOG is a synthetic analog of human insulin-like growth factor-I (IGF-I). It has been specifically engineered to enhance cell culture performance. This compound is more biologically potent in vitro than either insulin or native IGF-I and is ideal for systems utilizing serum-free or low-level serum applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
LONG R3 IGF-I RECOMBINANT ANALOG is produced by recombinant DNA technology. The gene encoding the analog is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli (E. coli). The host cells are cultured under conditions that promote the expression of the recombinant protein. The protein is then purified from the host cells using various chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of LONG R3 IGF-I RECOMBINANT ANALOG involves large-scale fermentation of the genetically modified E. coli cells. The fermentation process is optimized to maximize the yield of the recombinant protein. After fermentation, the cells are lysed to release the protein, which is then purified using a series of chromatographic steps to achieve high purity and biological activity .
Chemical Reactions Analysis
Types of Reactions
LONG R3 IGF-I RECOMBINANT ANALOG primarily undergoes binding interactions with its target receptors rather than traditional chemical reactions like oxidation, reduction, or substitution. The key interaction is with the type I IGF receptor (IGF-IR), which it activates to exert its biological effects .
Common Reagents and Conditions
The primary reagents involved in the production of LONG R3 IGF-I RECOMBINANT ANALOG are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various chromatographic resins for protein purification .
Major Products Formed
The major product formed is the LONG R3 IGF-I RECOMBINANT ANALOG itself, which is a highly purified protein with enhanced biological activity compared to native IGF-I .
Scientific Research Applications
LONG R3 IGF-I RECOMBINANT ANALOG has a wide range of scientific research applications:
Cell Culture: It is used as a supplement in cell culture media to enhance cell growth, viability, and productivity.
Biopharmaceutical Production: It is employed in the production of recombinant proteins in mammalian cell cultures, significantly increasing the yield of the desired protein.
Stem Cell Research: LONG R3 IGF-I RECOMBINANT ANALOG is used to support the growth and differentiation of stem cells in various research applications.
Medical Research: It is investigated for its potential therapeutic applications in muscle growth, recovery from injuries, and treatment of certain diseases.
Mechanism of Action
LONG R3 IGF-I RECOMBINANT ANALOG exerts its effects by binding to and activating the type I IGF receptor (IGF-IR). This activation triggers a cascade of downstream signaling pathways responsible for cell proliferation and inhibition of apoptosis. The substitution of an arginine for glutamic acid at position three, along with a 13 amino acid N-terminal extension, results in a significantly reduced affinity for IGF binding proteins (IGFBPs), enhancing its bioavailability and effectiveness compared to native IGF-I .
Comparison with Similar Compounds
LONG R3 IGF-I RECOMBINANT ANALOG is compared with other similar compounds such as native IGF-I and insulin:
Other similar compounds include various analogs of IGF-I that have been engineered for specific applications in cell culture and biopharmaceutical production .
Biological Activity
LONG R3 IGF-I (LR3 IGF-I) is a synthetic analog of insulin-like growth factor I (IGF-I), specifically engineered to enhance biological activity and efficacy in various applications, particularly in cell culture and recombinant protein production. This article explores the biological activity of LR3 IGF-I, detailing its structural modifications, mechanisms of action, and empirical findings from case studies.
Structural Modifications
LR3 IGF-I is characterized by two significant modifications compared to native IGF-I:
- Amino Acid Substitution : An arginine (Arg) replaces glutamic acid (Glu) at position 3 of the mature IGF-I sequence.
- N-terminal Extension : A 13-amino-acid extension derived from methionyl porcine growth hormone enhances its stability and bioavailability.
These modifications result in a molecular weight of approximately 9.2 kDa and contribute to LR3 IGF-I's increased half-life and biological potency, as it exhibits considerably lower affinity for insulin-like growth factor binding proteins (IGFBPs) compared to native IGF-I .
LR3 IGF-I primarily functions through the following mechanisms:
- Enhanced Binding : It retains the ability to bind to the type I insulin-like growth factor receptor (IGF-IR), which mediates its growth-promoting effects.
- Reduced Affinity for IGFBPs : The modifications lead to over a 1000-fold reduction in binding affinity for IGFBPs, thereby increasing its bioavailability and effectiveness in stimulating cellular responses .
Cell Culture Performance
Numerous studies have demonstrated that LR3 IGF-I significantly enhances cell culture performance. For instance:
- Increased Viable Cell Density : In CHO-DG44 cell lines, supplementation with LR3 IGF-I resulted in an 80% increase in maximum viable cell density compared to controls without growth factors .
- Higher Antibody Production : The addition of LR3 IGF-I led to a more than 40% increase in IgG titer during antibody production processes .
Comparative Studies
A comparative analysis of LR3 IGF-I with other growth factors reveals its superior performance:
- In a study involving CHO cells, LR3 IGF-I outperformed insulin by achieving a 62% increase in volumetric productivity and a 40% increase over cultures supplemented with insulin alone .
- Another study indicated that LR3 IGF-I was more effective than native IGF-I in promoting early embryonic cleavage in bovine embryos, highlighting its potential application in reproductive biology .
Case Study 1: Monoclonal Antibody Production
In a controlled experiment involving hybridoma cells, the incorporation of LR3 IGF-I into the culture medium resulted in significant improvements:
- Titer Increase : Cultures supplemented with 100 ng/ml LR3 IGF-I showed a 62% increase in antibody titer compared to those supplemented with insulin .
- Cell Viability : Enhanced activation of anti-apoptotic signaling pathways (Akt and MAPK) was observed, leading to improved cell viability under stressful culture conditions .
Case Study 2: Recombinant Protein Expression
In research focused on optimizing recombinant protein production, LR3 IGF-I was shown to:
- Boost Productivity : Increase volumetric productivity by up to 62% when compared to unsupplemented cultures, demonstrating its effectiveness as a growth factor in bioprocessing applications .
- Adaptation Benefits : Facilitate smoother transitions between different culture media types, aiding in cell line adaptation and minimizing stress-related growth reductions .
Summary Table of Biological Activities
Parameter | LONG R3 IGF-I | Native IGF-I | Insulin |
---|---|---|---|
Molecular Weight | ~9.2 kDa | ~7.6 kDa | ~5.8 kDa |
Binding Affinity for IGFBPs | Very Low | High | Moderate |
Max Viable Cell Density Increase | Up to 80% | Moderate | Low |
Antibody Titer Increase | >40% | Moderate | Low |
Volumetric Productivity Increase | Up to 62% | Moderate | Low |
Properties
CAS No. |
143045-27-6 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.